3-Methylisoquinoline-1,7-diamine
Description
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methylisoquinoline-1,7-diamine |
InChI |
InChI=1S/C10H11N3/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,11H2,1H3,(H2,12,13) |
InChI Key |
RRYKPGOQSPWDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)N)C(=N1)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Lithium Base : LiNHR or LiNR₂ (e.g., LiNMe₂) in tetrahydrofuran (THF) at −78°C to 25°C.
-
Stoichiometry : 2–3 equivalents of lithium base relative to α-cyano-o-tolunitrile.
-
Yield : 60–75% for N¹-alkyl derivatives, though unsubstituted 1,7-diamines require ammonia or protected amines.
Mechanistic Insight :
-
Deprotonation of α-cyano-o-tolunitrile forms a ketenimine carbanion.
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Intramolecular attack on the cyano group generates a bicyclic intermediate.
-
Aromatization via proton transfer yields the final product.
Challenges :
-
Regioselectivity: Competing pathways may lead to 1,3-diamine isomers.
-
Functional Group Tolerance: Sensitive to steric hindrance from bulky substituents.
Functionalization of Preformed 3-Methylisoquinoline
Post-synthetic modification of 3-methylisoquinoline offers a modular route to 1,7-diamine derivatives. This two-step process involves nitration followed by reduction.
Step 1: Regioselective Nitration
Nitration of 3-methylisoquinoline with fuming HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at positions 1 and 7. The methyl group at position 3 directs electrophilic attack para to itself, favoring 1,7-substitution.
Conditions :
-
Nitrating Agent: 90% HNO₃ (2.2 equivalents).
-
Temperature: 0°C, 2 hours.
-
Yield: 40–50% (mixture of mono- and di-nitro products).
Step 2: Catalytic Hydrogenation
Reduction of nitro groups to amines employs Pd/C or Raney Ni under H₂ (3–5 atm) in ethanol.
Limitations :
-
Separation of regioisomers after nitration is labor-intensive.
-
Over-reduction risks saturating the isoquinoline ring.
Microwave-Assisted 6π-Electron Cyclization
A modern approach leverages microwave irradiation to accelerate the 6π-cyclization of 1-azatrienes derived from 1,1-dimethylhydrazine. While originally developed for 3-methylisoquinolines, this method can be adapted for diamine synthesis by incorporating amine precursors.
Protocol:
-
Hydrazonation : React 2-propenylbenzaldehyde with 1,1-dimethylhydrazine to form a hydrazone.
-
Cyclization : Microwave irradiation (150°C, 20 min) induces 6π-electrocyclic closure.
-
Oxidative Aromatization : Treat with MnO₂ to yield the isoquinoline core.
-
Amination : Introduce amines via Buchwald-Hartwig coupling or nucleophilic substitution.
Advantages :
-
Rapid reaction times (<1 hour).
-
High functional group compatibility.
Drawbacks :
-
Diamine introduction requires additional steps, reducing overall efficiency.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoquinoline-1,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: N-oxides of 3-Methylisoquinoline-1,7-diamine.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
Chemistry: 3-Methylisoquinoline-1,7-diamine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds .
Biology: In biological research, isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor ligands. They are also investigated for their antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer. Isoquinoline alkaloids have shown promise in drug development .
Industry: In the industrial sector, 3-Methylisoquinoline-1,7-diamine is used in the production of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-Methylisoquinoline-1,7-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Compounds for Comparison
The following compounds are structurally or functionally related to 3-Methylisoquinoline-1,7-diamine:
Structural and Functional Differences
Substituent Position and Electronic Effects
- 3-Methylisoquinoline-1,7-diamine: The amine groups at positions 1 and 7 likely enhance nucleophilicity and hydrogen-bonding capacity, while the methyl group at position 3 introduces steric effects and modulates electron density.
- Its lower molecular weight (159.19 vs. 173.22 g/mol) may improve bioavailability in pharmaceutical contexts .
- 1,7-Dichloro-3-methylisoquinoline: Chlorine substituents at positions 1 and 7 confer electron-withdrawing effects, increasing electrophilicity. This contrasts with the electron-donating amines in the target compound, suggesting divergent reactivity in substitution reactions .
Limitations and Considerations
- Direct data on 3-Methylisoquinoline-1,7-diamine is absent in the provided evidence; comparisons rely on structural analogs.
- Discrepancies in substituent positions (e.g., 1,7 vs. 5,8) limit direct extrapolation of biological or chemical behavior.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-Methylisoquinoline-1,7-diamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as amination and cyclization, under controlled conditions (e.g., inert atmosphere, precise temperature). For example, analogous diamine compounds are synthesized via heating precursors like uracil derivatives with methylcyanoformimidate in DMF, requiring strict stoichiometric ratios . Yield optimization may involve adjusting reaction time, solvent polarity, or catalyst selection. Monitoring intermediates via thin-layer chromatography (TLC) or HPLC ensures stepwise progression .
Q. How is the structural integrity and purity of 3-Methylisoquinoline-1,7-diamine confirmed post-synthesis?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to verify hydrogen/carbon environments and mass spectrometry (MS) for molecular weight confirmation. For instance, diamine derivatives are analyzed using DMSO-d6 as the solvent in NMR, with characteristic peaks for aromatic protons and amine groups . Elemental analysis (C, H, N) further validates purity, with deviations >0.3% indicating impurities .
Q. What preliminary biological assays are recommended to assess the compound's activity?
- Methodological Answer : Initial screens include cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., fluorometric assays for kinase/receptor binding). Fluorinated analogs demonstrate enhanced bioactivity due to lipophilicity, suggesting similar prioritization for 3-Methylisoquinoline-1,7-diamine . Solubility in DMSO/PBS should be quantified via UV-Vis spectroscopy to ensure compatibility with biological buffers .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position, substituent chain length) influence the compound's bioactivity?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For example, alkyl chain elongation in tetrahydroisoquinoline derivatives alters cytotoxicity and antimicrobial activity, as seen in C6-C17 alkyl analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinity changes, while in vitro assays validate shifts in IC50 values . Contradictions in activity data may arise from variations in cell membrane permeability or metabolic stability .
Q. What strategies address low oral bioavailability observed in preclinical studies?
- Methodological Answer : Bioavailability is influenced by rotatable bond count (≤10 optimal) and polar surface area (≤140 Ų). For 3-Methylisoquinoline-1,7-diamine, reducing flexibility (e.g., rigidifying the isoquinoline core) or introducing prodrug moieties (e.g., esterification) can enhance permeability . In vivo rat studies with pharmacokinetic profiling (AUC, Cmax) are essential to correlate structural changes with absorption .
Q. How can conflicting data in biological activity across studies be resolved?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line specificity, serum protein interference). Reproducibility requires standardized protocols, such as using identical cell passage numbers and normalizing results to reference compounds. Meta-analysis of published data and dose-response curve comparisons (e.g., Hill slopes) clarify inconsistencies . Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) validate mechanisms .
Q. What computational methods predict the compound's interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time, while density functional theory (DFT) calculates electronic properties affecting binding. For example, fluorine substituents in related compounds increase binding affinity via hydrophobic interactions, which can be simulated using Schrödinger Suite . Validate predictions with mutagenesis studies (e.g., alanine scanning) on key receptor residues .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to statistically evaluate variables (temperature, catalyst loading) .
- Bioavailability Enhancement : Prioritize compounds with ≤5 rotatable bonds and logP values between 1–3 for improved absorption .
- Data Contradictions : Employ Bland-Altman plots or Cohen’s kappa for inter-study reliability analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
